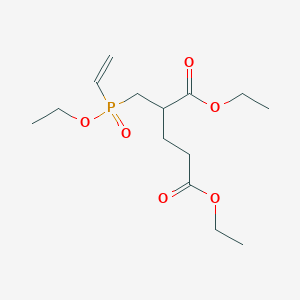
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate is a complex organic compound with the molecular formula C14H25O6P. This compound is known for its unique structure, which includes a phosphoryl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate typically involves the reaction of pentanedioic acid derivatives with ethoxy(vinyl)phosphoryl reagents. One common method involves the use of palladium catalysts to achieve a quantitative cross-coupling of H-phosphonate diesters with vinyl halides under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar catalytic processes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is another efficient method . This method can be easily adapted to large-scale preparations, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphoric esters.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the vinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various halides. Conditions often involve room temperature reactions or microwave irradiation to achieve high yields and retention of configuration .
Major Products Formed
Major products formed from these reactions include phosphonic acids, phosphoric esters, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of phosphorus-containing polymers and as a reagent in various organic reactions.
Biology: Studied for its potential use in biochemical pathways involving phosphorus compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, adhesives, and anticorrosion agents.
Mecanismo De Acción
The mechanism of action of diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate involves its interaction with various molecular targets and pathways. The phosphoryl group can form strong interactions with metal ions, making it useful in binding and catalysis. The vinyl group allows for further functionalization and incorporation into larger molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl glutarate: A similar compound with a simpler structure, lacking the phosphoryl group.
Diethyl pentanedioate:
Uniqueness
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate is unique due to its combination of a phosphoryl group and a vinyl group, allowing for a wide range of chemical reactions and applications. This combination makes it more versatile compared to simpler esters like diethyl glutarate or diethyl pentanedioate .
Propiedades
Fórmula molecular |
C14H25O6P |
|---|---|
Peso molecular |
320.32 g/mol |
Nombre IUPAC |
diethyl 2-[[ethenyl(ethoxy)phosphoryl]methyl]pentanedioate |
InChI |
InChI=1S/C14H25O6P/c1-5-18-13(15)10-9-12(14(16)19-6-2)11-21(17,8-4)20-7-3/h8,12H,4-7,9-11H2,1-3H3 |
Clave InChI |
GXKAQAHOLAWBIF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(CP(=O)(C=C)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


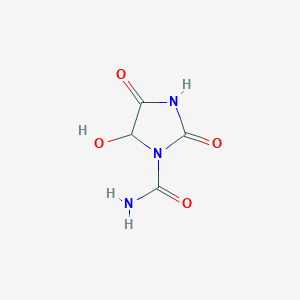
![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)
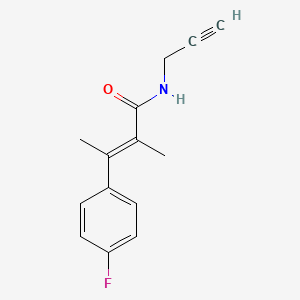

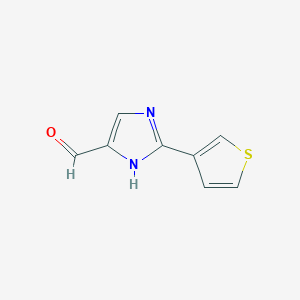
![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)
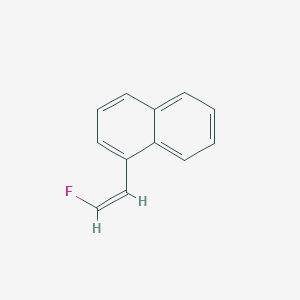
![trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium](/img/structure/B12834317.png)
![N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide](/img/structure/B12834322.png)
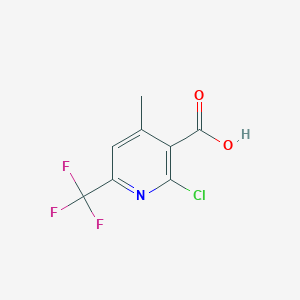
![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)
